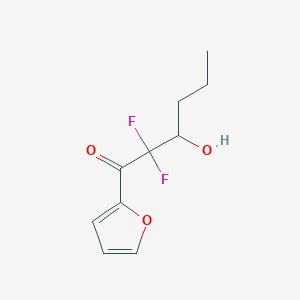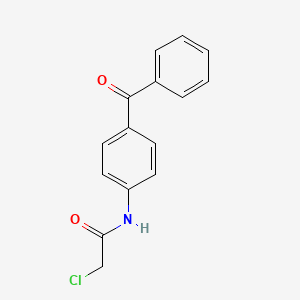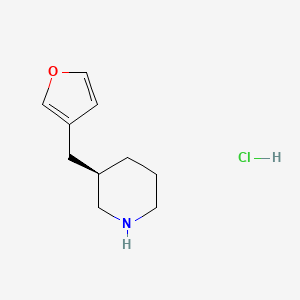![molecular formula C13H16BrNO2Si B15202635 Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C13H16BrNO2Si. This compound is notable for its unique structure, which includes a bromine atom, an amino group, and a trimethylsilyl-ethynyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate typically involves a multi-step process:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Trimethylsilyl-Ethynylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction solvents, and purification methods to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Palladium and Copper Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoates, while substitution reactions can introduce different functional groups at the bromine position.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The amino group can interact with biological molecules, potentially leading to therapeutic effects. The bromine atom can be a site for further functionalization, enhancing the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Lacks the trimethylsilyl-ethynyl group, making it less versatile in coupling reactions.
Methyl 2-amino-3-ethynylbenzoate: Lacks the bromine atom, reducing its potential for substitution reactions.
Methyl 2-amino-5-bromo-3-ethynylbenzoate: Lacks the trimethylsilyl group, affecting its stability and reactivity in certain reactions.
Uniqueness
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BrNO2Si |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
methyl 2-amino-5-bromo-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H16BrNO2Si/c1-17-13(16)11-8-10(14)7-9(12(11)15)5-6-18(2,3)4/h7-8H,15H2,1-4H3 |
Clé InChI |
ZSUVVFXGNYLKRL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1N)C#C[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
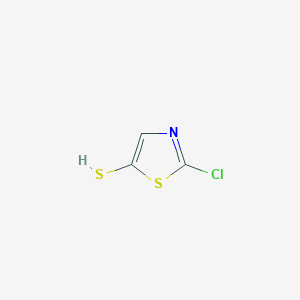


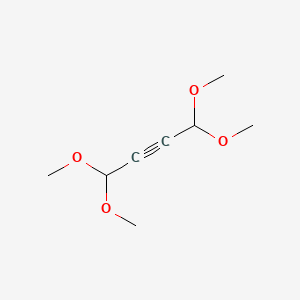


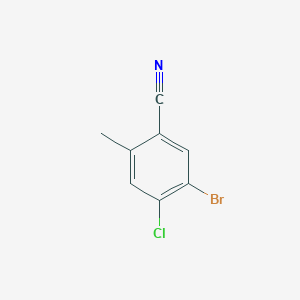
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
![2,3-Dihydroxypropyl 2-[[8-[(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride](/img/structure/B15202600.png)
